2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid
CAS No.: 1897799-93-7
Cat. No.: VC2746648
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1897799-93-7 |
|---|---|
| Molecular Formula | C11H8ClNO3 |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClNO3/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
| Standard InChI Key | HORPESGOZZTUTK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl |
Introduction
Physical and Chemical Properties
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid possesses specific physical and chemical properties that define its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound:
Table 1: Physical and Chemical Properties of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 1897799-93-7 |
| Molecular Formula | C11H8ClNO3 |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid |
| Physical State | Solid (inferred based on similar compounds) |
| Functional Groups | Oxazole ring, carboxylic acid, chlorobenzyl |
The compound contains several functional groups that contribute to its chemical reactivity:
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The carboxylic acid group (-COOH) at the 4-position of the oxazole ring can participate in acid-base reactions, esterification, and amide formation.
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The chlorine atom on the benzyl group provides a site for potential nucleophilic substitution reactions.
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The oxazole ring itself can undergo various electrophilic and nucleophilic substitution reactions.
Structural Characteristics
The molecular structure of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid features several key components that contribute to its chemical and biological properties:
Oxazole Ring
The core structure is a five-membered heterocyclic oxazole ring containing one oxygen atom and one nitrogen atom. This aromatic ring system provides planarity and potential for π-π stacking interactions with biological targets such as proteins or nucleic acids.
Chlorobenzyl Substituent
The 2-chlorobenzyl group attached at the 2-position of the oxazole ring enhances the compound's lipophilicity and provides additional sites for intermolecular interactions. The ortho-positioned chlorine atom on the benzyl group creates a specific electronic environment that can influence both the reactivity and biological activity of the molecule.
Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the oxazole ring offers potential for hydrogen bonding interactions and serves as a handle for further chemical modifications. This functional group contributes to the compound's solubility properties and its ability to interact with biological targets through hydrogen bonding and ionic interactions.
Analytical Characterization
The structure and purity of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid can be confirmed using various analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to characterize such compounds. For oxazole derivatives, NMR spectroscopy can provide detailed information about the molecular structure, including the positions of substituents on the ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and related techniques can be used to assess the purity of the compound and for separation from reaction mixtures. The predicted collision cross-section data for related compounds suggests that mass spectrometry coupled with ion mobility spectrometry could also be valuable for characterization .
Biological Activities
Oxazole derivatives, including compounds similar to 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid, exhibit a range of biological activities that make them of interest in medicinal chemistry research.
Antimicrobial Activity
Oxazole derivatives have shown promising results against various bacterial and fungal strains. While specific data on the antimicrobial activity of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is limited, related oxazole compounds have demonstrated potent antibacterial activity comparable to standard antibiotics. The presence of the chlorobenzyl group may enhance antimicrobial properties through increased lipophilicity and specific interactions with microbial targets.
Anti-inflammatory Properties
Many oxazole-containing compounds exhibit anti-inflammatory properties, which might be relevant to 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid as well. The mechanism often involves inhibition of inflammatory mediators or signaling pathways.
Structure-Activity Relationships
Comparing 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid with related compounds provides insights into structure-activity relationships that might guide future research and development.
Table 2: Comparison of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid with Related Compounds
The position of substituents on the oxazole ring and the benzyl group significantly influences the biological activity of these compounds. For instance, shifting the chlorine atom from the ortho to para position on the benzyl group (as in 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid) could affect the compound's ability to interact with specific biological targets due to altered electronic and steric properties .
Applications and Research Significance
Based on the properties of oxazole derivatives and related compounds, 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid has potential applications in several areas:
Pharmaceutical Applications
The compound may serve as a lead structure for developing new pharmaceutical agents, particularly in the areas of:
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Antimicrobial agents: Given the increasing problem of antibiotic resistance, novel oxazole-based antimicrobials could address unmet medical needs.
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Anti-inflammatory drugs: The potential anti-inflammatory properties could be exploited for conditions such as arthritis or inflammatory bowel disease.
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Anticancer agents: The structural features suggest potential anticancer activity that warrants further investigation.
Synthetic Intermediates
The carboxylic acid functional group provides a versatile handle for further chemical modifications, making this compound potentially valuable as a synthetic intermediate in the preparation of more complex molecules.
Research Tools
Compounds with well-defined structural and chemical properties like 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid can serve as valuable research tools for investigating biological processes and validating potential drug targets.
Comparison with Therapeutic Agents
The oxazole scaffold appears in several approved drugs and bioactive compounds, suggesting the potential therapeutic relevance of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid.
Oxazole-Containing Drugs
Several marketed drugs contain oxazole rings, including antibacterials, antifungals, and anti-inflammatory agents. The structural similarity of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid to these compounds suggests potential therapeutic applications.
Dual-Acting Agents
Research on dual-acting oxazole antihypertensive agents indicates that oxazole derivatives can be designed to interact with multiple therapeutic targets simultaneously . This multi-target approach might be relevant for developing advanced therapeutic applications of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid derivatives.
Future Research Directions
Several promising research directions for 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid can be identified:
Biological Activity Profiling
Comprehensive screening against various microbial strains, inflammatory mediators, and cancer cell lines would provide valuable insights into the compound's biological activity profile.
Structural Modifications
Systematic modification of the core structure could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Potential modifications include:
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Variation of the substituents on the benzyl group
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Replacement of the carboxylic acid with bioisosteric groups
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Introduction of additional functional groups to the oxazole ring
Mechanism of Action Studies
Investigating the molecular mechanisms underlying any observed biological activities would be crucial for rational drug design efforts based on this scaffold.
Advanced Synthetic Methods
Development of more efficient and scalable synthesis methods, possibly utilizing flow chemistry approaches as described for related compounds , could facilitate further research and potential commercial applications.
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